

Tecarfarin-d4: A Technical Guide and Certificate of Analysis Framework

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Compound of Interest

Compound Name: Tecarfarin-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tecarfarin-d4**, a deuterated analog of the novel anticoagulant Tecarfarin. This document outlines the core chemical and physical properties, mechanism of action, and analytical methodologies relevant to its characterization and use in research and development. Included is a framework for a typical Certificate of Analysis, summarizing key quality control parameters.

Introduction

Tecarfarin is a next-generation oral anticoagulant that acts as a Vitamin K antagonist (VKA).[1] Unlike traditional VKAs such as warfarin, Tecarfarin is primarily metabolized by the carboxyl esterase 2 (CES2) pathway, rather than the highly variable cytochrome P450 (CYP450) system.[1][2] This metabolic distinction suggests a lower potential for drug-drug interactions and a more predictable anticoagulant response.[1][3] **Tecarfarin-d4**, a deuterated version of Tecarfarin, is a valuable tool for pharmacokinetic and metabolic studies, serving as an internal standard in analytical assays.

Physicochemical Properties

A summary of the key physicochemical properties of Tecarfarin is presented below. These properties are essential for its formulation and analytical characterization.

Property	Value	Reference
IUPAC Name	1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanyl 4-[(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate	[3]
CAS Number	867257-26-9	[3]
Molecular Formula	C ₂₁ H ₁₄ F ₆ O ₅	[3]
Molar Mass	460.328 g·mol ⁻¹	[3]
Administration	Oral	[1]

Mechanism of Action

Tecarfarin exerts its anticoagulant effect by inhibiting the Vitamin K epoxide reductase complex subunit 1 (VKORC1), an essential enzyme in the vitamin K cycle. This inhibition depletes the reduced form of vitamin K, which is a necessary cofactor for the gamma-carboxylation of vitamin K-dependent coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S.

Figure 1: Mechanism of action of Tecarfarin in the Vitamin K cycle.

Metabolism and Pharmacokinetics

A key advantage of Tecarfarin is its metabolism via the CES2 pathway, which is less prone to genetic polymorphisms and drug-drug interactions compared to the CYP450 system that metabolizes warfarin.[1][2]

Figure 2: Comparative metabolic pathways of Warfarin and Tecarfarin.

Pharmacokinetic Parameters:

Parameter	Value
Elimination Half-life	87–136 hours[3]
Time in Therapeutic Range (TTR)	Mean TTR with tecarfarin was numerically higher but not significantly superior to warfarin in the EMBRACE-AC trial (72.3% vs 71.5%)[4]

Certificate of Analysis (Framework)

This section provides a template for a Certificate of Analysis for **Tecarfarin-d4**, outlining the typical tests, specifications, and results.

Product: **Tecarfarin-d4** Lot Number: [Lot Number] Date of Analysis: [Date]

Test	Specification	Result	Method
Appearance	White to off-white solid	Conforms	Visual Inspection
Identity (¹ H NMR)	Conforms to structure	Conforms	¹ H NMR Spectroscopy
Identity (MS)	Conforms to molecular weight	Conforms	Mass Spectrometry
Purity (HPLC)	≥ 98.0%	[Result]%	High-Performance Liquid Chromatography
Deuterium Incorporation	≥ 99%	[Result]%	Mass Spectrometry
Residual Solvents	Meets USP <467> limits	Conforms	Gas Chromatography
Water Content (Karl Fischer)	≤ 0.5%	[Result]%	Karl Fischer Titration

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at a specified wavelength (e.g., 280 nm).
- Injection Volume: 10 μ L.
- Quantification: Peak area normalization.

Mass Spectrometry (MS) for Identity and Deuterium Incorporation

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly or via LC-MS.
- Data Analysis: The molecular ion peak is analyzed to confirm the mass of **Tecarfarin-d4** and to determine the percentage of deuterium incorporation by comparing the isotopic distribution with the theoretical pattern. Liquid chromatography techniques coupled with mass spectrometry are considered the gold standard for accurately determining plasma concentrations of anticoagulants.[5]

Clinical Trial Overview

Tecarfarin has undergone several clinical trials to evaluate its safety and efficacy.[1][4][6] The Phase 2/3 EMBRACE-AC trial compared Tecarfarin to warfarin in 607 patients.[4] While the primary endpoint of Time in Therapeutic Range (TTR) was not statistically superior to well-

managed warfarin, Tecarfarin demonstrated a favorable safety profile with a low incidence of major bleeding and no thrombotic events.[4][6]

Figure 3: Simplified workflow of the EMBRACE-AC clinical trial.

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